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Compound of Interest

Compound Name: Dichloromaleic anhydride

Cat. No.: B073337

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the key spectroscopic data for dichloromaleic
anhydride (3,4-dichlorofuran-2,5-dione), a crucial reagent and building block in organic
synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, along with the experimental protocols for obtaining these
spectra.

Spectroscopic Data Summary

The structural formula of dichloromaleic anhydride is C4Cl20s. Its symmetric nature and the
absence of protons give rise to a simple yet informative spectroscopic profile.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecular structure of dichloromaleic anhydride, which lacks any hydrogen atoms,
its *H NMR spectrum is expected to be blank, showing only signals from the deuterated solvent
or any proton-containing impurities. The 3C NMR spectrum, however, is informative.

Table 1: 13C NMR Spectroscopic Data for Dichloromaleic Anhydride
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Carbon Type Chemical Shift (8) in ppm Solvent
Carbonyl Carbon (C=0) 157.3-157.9 CDCls
Olefinic Carbon (C-ClI) 135.7 - 135.8 CDCls
[11[2]

1.2 Infrared (IR) Spectroscopy

The IR spectrum of dichloromaleic anhydride is dominated by strong absorptions
characteristic of an unsaturated cyclic acid anhydride. The electron-withdrawing effect of the
chlorine atoms influences the position of the key stretching frequencies.

Table 2: Key IR Absorption Bands for Dichloromaleic Anhydride

. Expected Absorption o
Functional Group - ( 1 Description
ange (cm~

C=0 Stretch (Asymmetric) 1820 - 1860 Strong, characteristic

C=0 Stretch (Symmetric) 1770 - 1790 Strong, characteristic

C=C Stretch 1630 - 1680 Medium, olefinic stretch
C-O-C Stretch 1200 - 1300 Strong, anhydride ether link
C-CI Stretch 1120 - 1125 Medium to strong

[31[4]

1.3 Mass Spectrometry (MS)

Electron ionization mass spectrometry of dichloromaleic anhydride reveals a characteristic
molecular ion cluster due to the presence of two chlorine atoms.

Table 3: Mass Spectrometry Data for Dichloromaleic Anhydride
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m/z Value lon Description

Molecular ion (M*") cluster,
166, 168, 170 [CaCl20s]+ characteristic isotopic pattern
for two Cl atoms.[5][6]

131, 133 [M-CIl+ Loss of a chlorine radical.
) ) Loss of two carbon monoxide
110, 112 [M - 2CQ]*" or [C2CI20]*
molecules.
Fragment resulting from
87, 89 [CzClO]* L
cleavage of the anhydride ring.
_ Fragment corresponding to
62 [C202]*

glyoxal cation radical.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for a solid,
crystalline compound like dichloromaleic anhydride. Instrument-specific parameters may
require optimization.

2.1 NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 10-20 mg of purified dichloromaleic
anhydride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCIs).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (& = 0.00 ppm), if not provided by the solvent manufacturer.

o Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the 133C NMR
spectrum on a spectrometer operating at a suitable frequency (e.g., 100 or 125 MHz for 13C).
A proton-decoupled pulse sequence is standard for obtaining singlet peaks for each unique
carbon.

e Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform.
Perform phase and baseline corrections to obtain the final spectrum.
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2.2 IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Record
a background spectrum of the empty ATR accessory.

Sample Application: Place a small amount (a few milligrams) of the solid dichloromaleic
anhydride crystals directly onto the ATR crystal surface.

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact
between the sample and the crystal.

Data Acquisition: Collect the sample spectrum over a standard range (e.g., 4000-400 cm~1).
The instrument software will automatically ratio the sample scan against the background
scan to produce the final absorbance or transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or
acetone) after analysis.

2.3 Mass Spectrometry Protocol (Electron lonization - EI)

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples. The sample is heated in the vacuum of
the instrument to produce a vapor.

lonization: Bombard the vaporized molecules with a high-energy electron beam (typically 70
eV). This process ejects an electron from the molecule, forming a positively charged
molecular ion (M*").

Fragmentation: The high internal energy of the molecular ion causes it to fragment into
smaller, characteristic charged ions and neutral radicals.

Mass Analysis: Accelerate the resulting ions through a magnetic or electric field in the mass
analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-
charge (m/z) ratio.

Detection: The separated ions are detected, and their abundance is plotted against their m/z
ratio to generate the mass spectrum.
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Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural characterization of an
organic compound like dichloromaleic anhydride using the described spectroscopic methods.

Workflow for Spectroscopic Analysis of Dichloromaleic Anhydride
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Caption: Logical workflow for the structural analysis of dichloromaleic anhydride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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